

Folate-PEG3-Propargyl: A Technical Overview for Advanced Drug Development

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Compound of Interest

Compound Name: Folate-PEG3-Propargyl

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For Immediate Release: This technical guide provides an in-depth analysis of **Folate-PEG3-Propargyl**, a heterobifunctional linker critical for researchers, scientists, and professionals in the field of targeted drug delivery and bioconjugation. This document outlines the core physicochemical properties of **Folate-PEG3-Propargyl** and its strategic role in developing sophisticated therapeutic and diagnostic agents.

Core Compound Data

Folate-PEG3-Propargyl is a specialized chemical entity designed for precision targeting of cells overexpressing folate receptors, a common characteristic of various cancer cells.[1][2] Its structure is tripartite, consisting of a folate moiety for targeting, a tri-polyethylene glycol (PEG3) spacer, and a terminal propargyl group for bioorthogonal "click" chemistry.[3] This unique composition allows for the stable and specific linkage of therapeutic payloads or imaging agents to folate receptor-positive cells.[1][3]

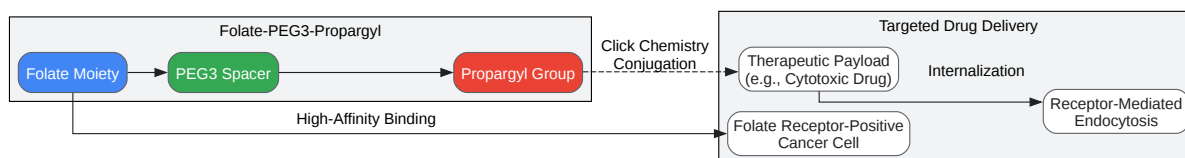
The key quantitative data for **Folate-PEG3-Propargyl** are summarized in the table below:

Property	Value	Reference
Chemical Formula	C28H34N8O8	[4]
Molecular Weight	610.63 g/mol	[4]
Exact Mass	610.2500 u	[4]
IUPAC Name	(S)-17-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-14-oxo-4,7,10-trioxa-13-azaoctadec-1-yn-18-oic acid	[4]
Synonyms	Folate-PEG3-alkyne, HY-133496, CS-0119539	[4]

Mechanism of Action and Application

The functionality of **Folate-PEG3-Propargyl** is derived from its distinct molecular components. The folate headpiece acts as a high-affinity ligand for the folate receptor, facilitating the targeted delivery of conjugated molecules.[1][3] The PEG3 spacer enhances solubility and provides a flexible linker arm, which can reduce steric hindrance during conjugation and interaction with the target receptor.[3] The terminal propargyl group enables covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3]

This targeted delivery strategy is paramount in cancer therapy, where minimizing off-target effects is crucial for improving the therapeutic index of potent cytotoxic drugs.[1] By conjugating a therapeutic agent to **Folate-PEG3-Propargyl**, the resulting complex can be selectively internalized by cancer cells, thereby increasing the drug concentration at the tumor site and reducing systemic toxicity.[1]



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*Logical workflow of **Folate-PEG3-Propargyl** in targeted drug delivery.*

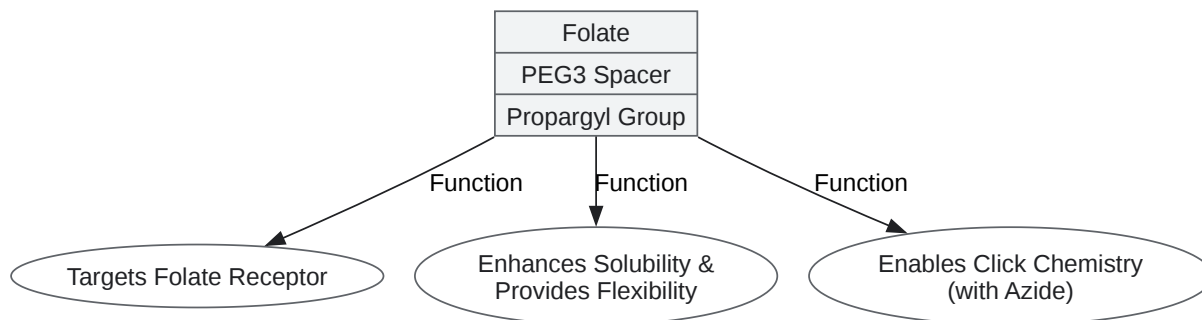
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and application of **Folate-PEG3-Propargyl** are highly specific to the nature of the payload and the experimental context. While general methodologies for bioconjugation using click chemistry are widely established, specific protocols for **Folate-PEG3-Propargyl** were not detailed in the reviewed literature. Researchers are advised to consult specialized literature for protocols relevant to their specific application, such as the functionalization of nanoparticles or the conjugation of small-molecule drugs.

Signaling Pathways

Folate-PEG3-Propargyl is primarily a delivery vehicle and is not expected to have intrinsic activity on cellular signaling pathways. Its role is to facilitate the entry of a conjugated payload into the cell via folate receptor-mediated endocytosis. The subsequent biological effect and any modulation of signaling pathways are determined by the nature of the conjugated therapeutic or diagnostic agent.

The diagram below illustrates the functional components of the **Folate-PEG3-Propargyl** linker and their roles in the bioconjugation process.



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